5-(2H-1,3-benzodioxol-5-yl)-3-{1-[(3-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazole
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Overview
Description
5-(2H-1,3-benzodioxol-5-yl)-3-{1-[(3-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazole is a complex organic compound that features a unique combination of benzodioxole, triazole, and oxadiazole moieties. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2H-1,3-benzodioxol-5-yl)-3-{1-[(3-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.
Synthesis of the Triazole Ring: The triazole ring is often formed via a click reaction between an azide and an alkyne.
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a hydrazide with a nitrile.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
5-(2H-1,3-benzodioxol-5-yl)-3-{1-[(3-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole and oxadiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
5-(2H-1,3-benzodioxol-5-yl)-3-{1-[(3-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(2H-1,3-benzodioxol-5-yl)-3-{1-[(3-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Affecting Signal Transduction: Influencing intracellular signaling pathways that regulate cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(2-methylpropanamido)benzamide
- ®-2-[(2H-1,3-benzodioxol-5-yl)methyl]pyrrolidine
- 4-(1,3-Benzodioxol-5-yl)-5-(5-ethyl-2,4-dihydroxyphenyl)-2H-pyrazole-3-carboxylic acid
Uniqueness
What sets 5-(2H-1,3-benzodioxol-5-yl)-3-{1-[(3-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazole apart from similar compounds is its unique combination of benzodioxole, triazole, and oxadiazole moieties, which confer distinct chemical and biological properties. This unique structure allows for diverse interactions with molecular targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
5-(1,3-benzodioxol-5-yl)-3-[1-[(3-fluorophenyl)methyl]triazol-4-yl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12FN5O3/c19-13-3-1-2-11(6-13)8-24-9-14(21-23-24)17-20-18(27-22-17)12-4-5-15-16(7-12)26-10-25-15/h1-7,9H,8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDSUQEMSLZVTEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NC(=NO3)C4=CN(N=N4)CC5=CC(=CC=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12FN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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